molecular formula C23H23NO6 B11010924 N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine

Cat. No.: B11010924
M. Wt: 409.4 g/mol
InChI Key: GMUITAQRKPMGHO-IBGZPJMESA-N
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Description

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine typically involves multiple steps:

    Synthesis of the Chromene Derivative: The chromene core, 2-oxo-4-propyl-2H-chromene, can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Formation of the Intermediate: The chromene derivative is then reacted with chloroacetic acid to form 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid.

    Coupling with L-phenylalanine: The final step involves coupling the intermediate with L-phenylalanine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromene moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromene can lead to the formation of dihydrochromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted acyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive chromene and amino acid components.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is likely related to its ability to interact with biological targets such as enzymes or receptors. The chromene moiety can intercalate with DNA or inhibit enzymes, while the L-phenylalanine component may enhance cellular uptake and specificity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives.

    Flavonoids: Such as quercetin and kaempferol, which also contain chromene-like structures.

    Amino Acid Conjugates: Other amino acid conjugates with bioactive moieties.

Uniqueness

N-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine is unique due to its combination of a bioactive chromene core with an amino acid, potentially offering enhanced biological activity and specificity compared to other chromene derivatives or amino acid conjugates alone.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2S)-2-[[2-(2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H23NO6/c1-2-6-16-12-22(26)30-20-13-17(9-10-18(16)20)29-14-21(25)24-19(23(27)28)11-15-7-4-3-5-8-15/h3-5,7-10,12-13,19H,2,6,11,14H2,1H3,(H,24,25)(H,27,28)/t19-/m0/s1

InChI Key

GMUITAQRKPMGHO-IBGZPJMESA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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